Cas no 2228679-50-1 (2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid)

2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid structure
2228679-50-1 structure
商品名:2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid
CAS番号:2228679-50-1
MF:C11H13NO4
メガワット:223.225223302841
CID:5999114
PubChem ID:165616556

2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid
    • 2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
    • EN300-1814718
    • 2228679-50-1
    • インチ: 1S/C11H13NO4/c1-16-7-2-3-8(12-6-7)11(4-5-11)9(13)10(14)15/h2-3,6,9,13H,4-5H2,1H3,(H,14,15)
    • InChIKey: TZOGNMXWNNPCLS-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)C1(C2C=CC(=CN=2)OC)CC1

計算された属性

  • せいみつぶんしりょう: 223.08445790g/mol
  • どういたいしつりょう: 223.08445790g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.4
  • トポロジー分子極性表面積: 79.6Ų

2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1814718-0.25g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
0.25g
$1657.0 2023-09-19
Enamine
EN300-1814718-0.5g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
0.5g
$1728.0 2023-09-19
Enamine
EN300-1814718-1.0g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
1g
$1801.0 2023-06-03
Enamine
EN300-1814718-2.5g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
2.5g
$3530.0 2023-09-19
Enamine
EN300-1814718-5g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
5g
$5221.0 2023-09-19
Enamine
EN300-1814718-5.0g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
5g
$5221.0 2023-06-03
Enamine
EN300-1814718-10.0g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
10g
$7742.0 2023-06-03
Enamine
EN300-1814718-10g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
10g
$7742.0 2023-09-19
Enamine
EN300-1814718-1g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
1g
$1801.0 2023-09-19
Enamine
EN300-1814718-0.05g
2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid
2228679-50-1
0.05g
$1513.0 2023-09-19

2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acid 関連文献

2-hydroxy-2-1-(5-methoxypyridin-2-yl)cyclopropylacetic acidに関する追加情報

Comprehensive Overview of 2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid (CAS No. 2228679-50-1)

2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid (CAS No. 2228679-50-1) is a structurally unique compound that has garnered significant attention in pharmaceutical and biochemical research. This molecule features a cyclopropyl ring fused with a 5-methoxypyridin-2-yl moiety, coupled with a hydroxyacetic acid functional group. Its intricate architecture makes it a promising candidate for drug discovery, particularly in targeting enzymes and receptors involved in metabolic pathways.

The compound's CAS number 2228679-50-1 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its synthetic routes, physicochemical properties, and biological activity, aligning with the growing demand for novel small-molecule therapeutics. Recent studies highlight its potential as a metabolite modulator, a topic of high relevance given the surge in interest around metabolic diseases like diabetes and obesity.

In the context of AI-driven drug discovery, 2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid exemplifies how computational tools can predict molecular interactions and binding affinities. This aligns with trending searches such as "AI in medicinal chemistry" and "machine learning for compound optimization." Its logP and pKa values, key parameters in ADME (Absorption, Distribution, Metabolism, Excretion) profiling, are frequently analyzed to assess its drug-likeness.

The compound's 5-methoxypyridine component is notable for its role in enhancing bioavailability and target selectivity, a feature shared with blockbuster drugs like imatinib. This has spurred discussions on "scaffold hopping" and "fragment-based drug design," terms dominating academic and industrial forums. Additionally, its cyclopropyl group contributes to conformational rigidity, a trait sought after in GPCR (G-Protein Coupled Receptor) targeting—a hot topic in neurodegenerative and oncology research.

From a green chemistry perspective, synthetic protocols for CAS 2228679-50-1 are being optimized to reduce organic solvent use and catalyst waste, addressing the global push for sustainable practices. Queries like "green synthesis of heterocycles" and "catalytic cyclopropanation" reflect this shift. Analytical techniques such as HPLC, NMR, and LC-MS are routinely employed to characterize its purity, another frequently searched topic in analytical chemistry circles.

In summary, 2-hydroxy-2-[1-(5-methoxypyridin-2-yl)cyclopropyl]acetic acid represents a convergence of medicinal chemistry, computational biology, and sustainable synthesis. Its multifaceted applications and alignment with cutting-edge research trends ensure its continued relevance in scientific literature and industrial pipelines.

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